

# Technical Guide: Physicochemical Properties of 6-Bromo-2-chloronicotinic Acid

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## Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinic acid

Cat. No.: B1521761

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## Introduction: A Profile of a Key Synthetic Building Block

**6-Bromo-2-chloronicotinic acid** (CAS No. 1060815-67-9) is a halogenated pyridine carboxylic acid derivative. Halogenated nicotinic acids serve as versatile intermediates in organic synthesis, particularly within medicinal chemistry and materials science. The specific arrangement of the bromo, chloro, and carboxylic acid functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for creating more complex molecular architectures. Understanding its fundamental physical and chemical properties is a critical first step for its effective use in laboratory synthesis, process development, and drug discovery workflows. This guide provides a comprehensive overview of these properties, grounded in available technical data, to support researchers in their experimental design and application.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount for reproducibility and safety in research. The key identifiers for **6-Bromo-2-chloronicotinic acid** are summarized below.

Identifier	Value	Source
CAS Number	1060815-67-9	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub>	[1][2]
Molecular Weight	236.45 g/mol	[1]
IUPAC Name	6-bromo-2-chloropyridine-3-carboxylic acid	[2][3]
SMILES String	OC(=O)c1ccc(Br)nc1Cl	[3]
InChI Key	CSHIGVLXOXJJMY-UHFFFAOYSA-N	
InChI String	1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)	[3]

The strategic placement of electron-withdrawing groups (bromo, chloro, and the pyridine nitrogen) significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a subject of interest for creating novel derivatives.

Caption: 2D structure of **6-Bromo-2-chloronicotinic acid**.

## Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, from reaction conditions to purification and formulation. The data below has been consolidated from chemical supplier databases. It is important to note that several key parameters are predicted values derived from computational models.

Property	Value	Notes
Appearance	Light Yellow to Beige Solid	[4]
Boiling Point	361.1 ± 42.0 °C (Predicted)	This is a computationally predicted value.[4]
Density	1.917 ± 0.06 g/cm <sup>3</sup> (Predicted)	This is a computationally predicted value.[4]
pKa	1.77 ± 0.28 (Predicted)	The predicted low pKa suggests a relatively strong acidic character.[4]
Solubility	Slightly soluble in Chloroform and DMSO.	[4]
Storage Temp.	2-8°C, under inert gas (Nitrogen or Argon)	[4]

The limited solubility in common organic solvents like chloroform and DMSO necessitates careful solvent selection for reactions and analyses.[4] The recommended storage under an inert atmosphere at refrigerated temperatures suggests a potential sensitivity to air, moisture, or thermal degradation over time.[4]

## Safety, Handling, and Storage

From a safety perspective, **6-Bromo-2-chloronicotinic acid** is classified as an acute oral toxicant (Category 4) and an irritant.

- Hazard Statements: H302 (Harmful if swallowed).
- GHS Pictogram: GHS07 (Exclamation Mark).

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid generating dust during transfer.[5] After handling, wash hands and any exposed skin thoroughly.[6]

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.<sup>[6]</sup> For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.<sup>[4]</sup>

## Experimental Protocol: Aqueous Solubility Determination by HPLC

The determination of aqueous solubility is a cornerstone experiment in drug development, influencing bioavailability and formulation strategies. The predicted low pKa suggests that the pH of the aqueous medium will critically impact the solubility of **6-Bromo-2-chloronicotinic acid**, as the compound will exist in its less soluble neutral form at low pH and its more soluble carboxylate form at higher pH.

Principle: This protocol determines the thermodynamic solubility of the compound by equilibrating an excess of the solid material in a buffered aqueous solution. The concentration of the dissolved compound in a filtered aliquot is then quantified using High-Performance Liquid Chromatography (HPLC) with an external calibration curve.

### Methodology:

- Preparation of Calibration Standards:
  - Accurately prepare a 1 mg/mL stock solution of **6-Bromo-2-chloronicotinic acid** in a suitable organic solvent (e.g., DMSO).
  - Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). Rationale: A calibration curve is essential for accurately quantifying the concentration of the unknown sample.
- Sample Preparation & Equilibration:
  - Add an excess of solid **6-Bromo-2-chloronicotinic acid** (approx. 2-5 mg) to a 1.5 mL vial.
  - Add 1 mL of a buffered aqueous solution (e.g., pH 7.4 Phosphate-Buffered Saline) to the vial. Rationale: Using a buffer mimics physiological conditions and controls the ionization state of the acidic compound.

- Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. Rationale: Shaking ensures maximum contact between the solid and the solvent, while a 24-hour period allows the system to reach thermodynamic equilibrium.
- Sample Filtration:
  - After equilibration, allow the vial to stand for 30 minutes for the excess solid to settle.
  - Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean HPLC vial. Rationale: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
- HPLC Analysis:
  - Inject the calibration standards and the filtered sample onto a calibrated HPLC system equipped with a C18 column and a UV detector.
  - Develop a suitable gradient elution method (e.g., Water/Acetonitrile with 0.1% Formic Acid).
  - Monitor the absorbance at a wavelength where the compound has a strong chromophore.
- Data Analysis:
  - Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ).
  - Using the peak area of the filtered sample, calculate its concentration using the regression equation. This concentration represents the aqueous solubility of the compound under the tested conditions.

Caption: Workflow for aqueous solubility determination via HPLC.

## Conclusion

**6-Bromo-2-chloronicotinic acid** is a solid, slightly soluble compound with a predicted high acidity. Its handling requires standard precautions for irritants and orally toxic substances. The

provided physicochemical data serves as a foundational resource for chemists and pharmaceutical scientists, enabling informed decisions regarding reaction solvent systems, purification techniques, storage protocols, and the design of relevant analytical and formulation experiments. Accurate application of this data is essential for leveraging this versatile building block in the synthesis of novel chemical entities.

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